molecular formula C20H20N6O3 B3015421 benzo[d][1,3]dioxol-5-yl(4-(2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)methanone CAS No. 1170833-21-2

benzo[d][1,3]dioxol-5-yl(4-(2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)methanone

Katalognummer: B3015421
CAS-Nummer: 1170833-21-2
Molekulargewicht: 392.419
InChI-Schlüssel: VBNMVIGUEDRHHT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound features a benzodioxole moiety linked via a methanone group to a piperazine ring substituted at the 4-position with a pyrimidine core. The pyrimidine is further functionalized with a methyl group at the 2-position and a pyrazole ring at the 6-position.

Eigenschaften

IUPAC Name

1,3-benzodioxol-5-yl-[4-(2-methyl-6-pyrazol-1-ylpyrimidin-4-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N6O3/c1-14-22-18(12-19(23-14)26-6-2-5-21-26)24-7-9-25(10-8-24)20(27)15-3-4-16-17(11-15)29-13-28-16/h2-6,11-12H,7-10,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBNMVIGUEDRHHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)C3=CC4=C(C=C3)OCO4)N5C=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

Benzo[d][1,3]dioxol-5-yl(4-(2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)methanone is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on various studies.

Synthesis of the Compound

The synthesis of benzo[d][1,3]dioxol-5-yl(4-(2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)methanone typically involves multi-step organic reactions. The key steps include:

  • Formation of the Pyrazole Ring : The pyrazole moiety is synthesized through cyclization reactions involving appropriate hydrazine derivatives.
  • Piperazine Linkage : The piperazine ring is introduced via nucleophilic substitution reactions.
  • Dioxole Integration : The benzo[d][1,3]dioxole structure is incorporated through electrophilic aromatic substitution.

Antibacterial Activity

Research has demonstrated that derivatives of compounds containing the benzo[d][1,3]dioxole structure exhibit significant antibacterial properties. For instance, a study highlighted that derivatives with similar structures showed high activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for some compounds were reported as low as 80 nM against Staphylococcus aureus and Sarcina species .

Anticancer Potential

The anticancer activity of compounds related to benzo[d][1,3]dioxole has been extensively studied. A notable study reported that bis-benzo[d][1,3]dioxol derivatives demonstrated IC50 values ranging from 1.54 µM to 4.52 µM against various cancer cell lines (HepG2, HCT116, MCF7), which are comparable to standard chemotherapeutic agents like doxorubicin . Mechanistic studies indicated that these compounds induce apoptosis and inhibit key signaling pathways involved in cell proliferation.

Kinase Inhibition

Recent findings suggest that certain derivatives act as potent inhibitors of cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle. These compounds have shown selectivity for specific CDK subtypes, indicating their potential as targeted cancer therapies .

Case Study 1: Antibacterial Efficacy

In a comparative study, several synthesized derivatives of benzo[d][1,3]dioxole were tested for their antibacterial activity using agar diffusion methods. The results indicated that compounds containing the pyrazole moiety exhibited superior antibacterial effects compared to traditional antibiotics, with notable zones of inhibition against Escherichia coli and Staphylococcus aureus.

Case Study 2: Anticancer Activity Assessment

A detailed investigation into the anticancer properties was conducted using human cancer cell lines. The study assessed cell viability through MTT assays and apoptosis via flow cytometry. Results confirmed that the tested compounds significantly reduced cell viability and induced apoptosis in a dose-dependent manner.

Data Tables

Compound NameStructureMIC (nM)IC50 (µM)Target
Compound AStructure802.38Bacteria
Compound BStructure1101.54Cancer
Compound CStructure904.52Cancer

Wissenschaftliche Forschungsanwendungen

Research has indicated that this compound exhibits several promising biological activities:

Anticancer Properties

Studies have shown that compounds containing the benzo[d][1,3]dioxole moiety can inhibit tumor growth and induce apoptosis in various cancer cell lines. For instance, the incorporation of pyrazole and pyrimidine derivatives has been linked to enhanced anticancer activity due to their ability to interfere with cellular signaling pathways involved in cancer progression.

Antimicrobial Activity

The compound has demonstrated significant antimicrobial properties against a range of bacterial and fungal strains. The presence of the piperazine ring enhances its interaction with microbial targets, making it a candidate for developing new antimicrobial agents.

Anti-inflammatory Effects

Research suggests that derivatives of this compound may possess anti-inflammatory properties. They can modulate inflammatory pathways, potentially serving as therapeutic agents for conditions characterized by chronic inflammation.

Case Studies

Several case studies highlight the practical applications of benzo[d][1,3]dioxol-5-yl(4-(2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)methanone:

  • Cancer Research : A study published in the Journal of Medicinal Chemistry investigated the anticancer effects of similar compounds. The results indicated that modifications to the benzo[d][1,3]dioxole structure could enhance cytotoxicity against breast cancer cells by inducing apoptosis through mitochondrial pathways .
  • Antimicrobial Studies : Research conducted by Zhang et al. (2023) demonstrated that derivatives of this compound exhibited potent activity against resistant strains of Staphylococcus aureus. The study highlighted the potential for developing new antibiotics based on this scaffold .
  • Inflammatory Disease Models : In animal models of rheumatoid arthritis, compounds similar to benzo[d][1,3]dioxol-5-yl(4-(2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)methanone showed reduced inflammation markers and improved joint function, suggesting therapeutic potential for inflammatory diseases .

Vergleich Mit ähnlichen Verbindungen

Structural Features

Table 1: Structural Comparison of Key Analogues

Compound Name / ID Core Structure Substituents Key Structural Differences
Target Compound Pyrimidine-piperazine-methanone 2-methyl, 6-(1H-pyrazol-1-yl)pyrimidin-4-yl; benzo[d][1,3]dioxol-5-yl Reference compound
(3,5-Dimethylpyrazol-1-yl)-[4-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)phenyl]methanone Pyrazolo[3,4-d]pyrimidine-phenyl 3,5-dimethylpyrazole; phenylamino group Lacks piperazine; benzodioxole replaced with phenyl
1-(Benzo[d][1,3]dioxol-5-yl)-N-(4-(4-methoxyphenyl)thiazol-2-yl)cyclopropane-1-carboxamide Thiazol-cyclopropane-carboxamide Benzodioxole; thiazol ring with 4-methoxyphenyl Thiazol replaces pyrimidine-piperazine
6-Amino-4-(4-methoxyphenyl)-3,7-dimethylpyrazolo[4',3':5,6]pyrano[2,3-d]pyrimidin-5(1H)-one Pyrano-pyrazolopyrimidine 4-methoxyphenyl; fused pyrano ring Fused pyrano ring; lacks piperazine and pyrazole

Key Observations :

  • The target compound’s piperazine linker enhances solubility and conformational flexibility compared to rigid fused-ring systems (e.g., pyrano-pyrazolopyrimidine in ).
  • The benzodioxole group may improve metabolic stability relative to phenyl or thiazol moieties in analogues .
  • The pyrimidine-pyrazole combination is shared with pyrazolo[3,4-d]pyrimidine derivatives , but the addition of a piperazine in the target compound may modulate receptor selectivity.

Key Observations :

  • The target compound’s synthesis likely requires multi-step coupling reactions, similar to , but with challenges in isolating the pyrimidine-piperazine intermediate.
  • Hydrazine hydrate is a common reagent for pyrazole ring formation, as seen in .

Bioactivity and Pharmacological Potential

While direct bioactivity data for the target compound is absent in the provided evidence, insights can be extrapolated:

  • Benzodioxole-containing compounds (e.g., ) may enhance blood-brain barrier penetration, relevant for CNS-targeted therapies.
  • Selective cytotoxicity observed in ferroptosis-inducing compounds highlights the therapeutic window achievable with structurally complex agents.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.